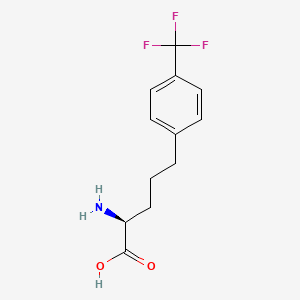

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIVMQGNHAVUAN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

A classical strategy employs the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. For example, 4-trifluoromethylphenylacetaldehyde can be condensed with an appropriate amine to form a Schiff base, which is subsequently reduced to yield the racemic amino acid. The racemate is then treated with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts with distinct solubility profiles. Crystallization selectively isolates the (S)-enantiomer, though this method often requires multiple recrystallization steps to achieve high enantiomeric excess (ee).

Enzymatic Resolution

Enzymatic resolution leverages stereoselective hydrolases or acylases to hydrolyze one enantiomer of a racemic ester or amide. For instance, lipases such as Candida antarctica lipase B (CAL-B) have been used to selectively hydrolyze the (R)-enantiomer of a trifluoromethylphenyl-containing ester, leaving the (S)-enantiomer intact. While this method offers moderate yields (typically 40–60%), it requires optimization of reaction conditions (pH, temperature, and solvent) to maximize selectivity.

Asymmetric Synthesis Approaches

Asymmetric synthesis bypasses the need for resolution by directly constructing the chiral center with high stereocontrol. Two predominant strategies are discussed below.

Chiral Auxiliary Methods

The use of chiral auxiliaries, such as Oppolzer’s sultam or Evans’ oxazolidinones, enables the stereoselective alkylation of glycine equivalents. For example, a nickel(II) complex of (S)-tert-leucine-derived Schiff base (5) reacts with 4-trifluoromethylbenzyl bromide to form the alkylated product with >90% diastereomeric excess (de). Subsequent acidic hydrolysis releases the free amino acid, though auxiliary removal can reduce overall yields (70–85%).

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) offers a streamlined route. A prochiral enamide derived from 4-trifluoromethylcinnamic acid undergoes hydrogenation at 50 psi H₂ pressure, achieving 95% ee. However, substrate synthesis and catalyst cost limit industrial applicability.

Dynamic Kinetic Resolution (DKR)

DKR has emerged as the most scalable and efficient method for synthesizing (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid. This approach combines in situ racemization of the undesired enantiomer with stereoselective transformation, enabling theoretical 100% yield.

Nickel-Catalyzed DKR

A landmark procedure involves reacting racemic 2-amino-5-(4-trifluoromethylphenyl)pentanoic acid with a chiral tridentate ligand (4) and nickel(II) chloride in methanol. The nickel complex facilitates rapid racemization, while the ligand selectively stabilizes the (S,S)-diastereomer. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Temperature | 50°C | Accelerates racemization |

| Solvent | Methanol | Enhances ligand solubility |

| Base | K₂CO₃ | Maintains pH 8–9 |

| Ligand-to-Ni ratio | 1:1.4 | Maximizes stereoselectivity |

This method achieves 93.3% yield and 98.2% ee on a 20 g scale, surpassing traditional resolution techniques.

Ligand Design and Optimization

The tridentate ligand (4) , derived from (S)-tert-leucine, plays a critical role in DKR efficiency. Modifying the ligand’s steric bulk (e.g., substituting tert-butyl groups) improves diastereoselectivity from 84% to >99% de. Recycling the ligand via acid-base extraction further reduces costs, making DKR economically viable for industrial applications.

Comparative Analysis of Synthetic Methods

The table below evaluates the practicality of each method based on yield, enantiomeric purity, and scalability:

| Method | Yield (%) | ee (%) | Scale (g) | Cost Efficiency | Reference |

|---|---|---|---|---|---|

| Diastereomeric Salt | 60–75 | 90–95 | <5 | Low | |

| Enzymatic Resolution | 40–60 | 85–90 | <10 | Moderate | |

| Chiral Auxiliary | 70–85 | 90–98 | 1–5 | High | |

| DKR | 90–93 | 98–99 | 20–100 | High |

DKR outperforms other methods in scalability and enantiocontrol, though it requires specialized ligands and metal catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Reduced amino acid derivatives

Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid serves as an important building block in synthesizing pharmaceuticals targeting neurological disorders. Its ability to inhibit neurotransmitter reuptake suggests potential therapeutic benefits for conditions such as depression and anxiety.

- Mechanism of Action : The trifluoromethyl group enhances binding affinity to biological targets, modulating various biological pathways through stable interactions with enzymes and receptors .

- Materials Science

-

Biological Research

- Enzyme-Substrate Interactions : It acts as a probe in biochemical studies, enabling researchers to investigate interactions between enzymes and substrates, as well as protein-ligand binding dynamics.

- Antimicrobial Activity : Research indicates that derivatives of this compound can mimic antimicrobial peptides, showing activity against certain bacterial strains .

-

Industrial Applications

- Agrochemicals Production : The compound is employed in producing specialty chemicals and agrochemicals, benefiting from its unique chemical properties that enhance efficacy and stability in formulations.

Case Studies and Research Findings

Several noteworthy studies have highlighted the applications and efficacy of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid:

- Peptide Therapeutics : A study demonstrated that peptides incorporating this amino acid exhibited enhanced cytotoxicity against specific cancer cell lines compared to those without the trifluoromethyl group, suggesting improved targeting capabilities .

- Binding Affinity Studies : Research indicated that modifications to peptide conjugates derived from this compound significantly affected their binding affinity to serum albumin. Enhanced binding properties correlated with improved pharmacokinetic profiles, leading to increased blood retention and reduced renal accumulation .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Fifth Carbon

Key structural analogs differ in the substituent at the fifth carbon, significantly altering physicochemical properties and biological activities:

*Calculated based on formula C₁₂H₁₇NO₃.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to the methoxy group in its analog .

- Heterocyclic Substituents: Aminoimidazole and imidazole derivatives (e.g., A1P, APP) show high specificity for arginase I inhibition due to metal-binding interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | logP* | Water Solubility (mg/mL) | pKa (Amino) |

|---|---|---|---|

| (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid | ~2.5 | <0.1 | ~9.8 |

| (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid | ~1.8 | 0.5 | ~9.5 |

| L-Citrulline | -1.6 | 150 | 10.3 |

*Estimated using ChemDraw.

Biological Activity

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid, commonly referred to as a chiral amino acid, has garnered attention in pharmaceutical research due to its unique structural features and significant biological activity. This compound, with the molecular formula C13H14F3N and a molecular weight of approximately 255.25 g/mol, exhibits a pentanoic acid backbone complemented by a trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and metabolic stability.

Chemical Structure and Properties

The structural uniqueness of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is characterized by:

- Pentanoic Acid Backbone : Contributes to the compound's overall structure.

- Trifluoromethyl Group : This substituent not only increases lipophilicity but also plays a crucial role in the compound's biological interactions and reactivity.

The trifluoromethyl group is known to influence binding affinity and selectivity towards various biological targets, making this compound particularly interesting for therapeutic applications.

Research indicates that (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid interacts with several receptors and enzymes within the central nervous system (CNS). It has been studied for its potential role as an inhibitor of neurotransmitter reuptake , which may have implications in treating conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter levels suggests therapeutic benefits in managing neurological disorders.

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-2-Amino-5-(2-trifluoromethylphenyl)pentanoic acid | C13H14F3N | Different positioning of trifluoromethyl group |

| (R)-3-[4-(trifluoromethyl)phenylamino]-pentanoic acid amide | C13H14F3N | Amide derivative with potential different biological activity |

| (S)-N-[4-(trifluoromethyl)phenyl]-3-hydroxypentanoic acid amide | C13H14F3NO | Hydroxy group introduces additional reactivity |

Biological Evaluation

The biological evaluation of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has revealed promising results in various studies. Notably, it has shown significant activity in modulating GABA uptake, a critical neurotransmitter involved in inhibitory signaling within the CNS. The compound has been explored as an inhibitor of GABA transporters, particularly mGAT1 and mGAT4, which are recognized targets for therapies aimed at neuropathic pain management .

Case Study: GABA Transporter Inhibition

In a study assessing the inhibitory effects on GABA uptake, several derivatives were synthesized and evaluated. The most potent compounds exhibited IC50 values indicating effective inhibition:

- Compound 50a : pIC50(mGAT2) = 5.43

- Compound 56a : pIC50(mGAT4) = 5.04

These compounds demonstrated antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits, highlighting their potential therapeutic applications .

Pharmacokinetics and Absorption

Pharmacokinetic studies suggest that (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid possesses favorable absorption and distribution properties due to its unique structural features. The trifluoromethyl substitution enhances its metabolic stability, potentially leading to improved efficacy in therapeutic applications.

Q & A

Q. What synthetic routes are recommended for enantioselective synthesis of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid?

A multi-step approach involving chiral intermediates and catalytic hydrogenation is commonly employed. For example, homologation strategies using N-Boc-protected piperidones followed by deoxygenation (modified Barton-McCombie reaction) and deprotection can yield enantiomerically pure products. Chiral HPLC is critical for verifying enantiopurity (>99%) . Key reagents include Pd/C under hydrogen for deprotection and chiral auxiliaries to maintain stereochemical integrity .

Q. How can structural characterization of this compound be optimized using analytical techniques?

Q. What in vitro assays are suitable for initial pharmacological screening?

Guinea pig ileum contraction assays assess GABAB receptor activity. Electrically induced contractions are measured pre- and post-treatment, with IC₅₀ values calculated (e.g., 7.4 µM for active enantiomers). Antagonist sensitivity (e.g., CGP35348) distinguishes receptor-specific effects .

Advanced Research Questions

Q. How do stereochemical differences impact biological activity?

Enantiomers often show divergent receptor affinities. For example, the (R)-enantiomer of a baclofen homologue exhibited 50-fold higher GABAB binding (IC₅₀ = 0.14 µM) than its (S)-counterpart. Chiral resolution via HPLC and circular dichroism (CD) is essential to correlate configuration with activity . Contradictions in potency (e.g., unexpected inhibition by inactive enantiomers) may arise from off-target effects, requiring mechanistic studies .

Q. What strategies resolve discrepancies in enzyme inhibition data?

For neuronal nitric oxide synthase (nNOS) inhibition studies:

- Mechanistic Probes : Use methylthio/sulfonyl analogs to track active site modifications (e.g., H₂O₂ oxidation of methylthio groups generates sulfoxides/sulfones) .

- Kinetic Analysis : Measure time-dependent inactivation (kₐᵤₜ/Kᵢ) to distinguish competitive vs. irreversible binding.

- X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify key interactions (e.g., hydrogen bonds with Arg375) .

Q. How can structure-activity relationships (SAR) guide analog design?

- Pharmacophore Mapping : Replace the trifluoromethylphenyl group with bioisosteres (e.g., 4-fluorophenyl) to assess hydrophobicity/electron effects.

- Amino Acid Backbone Modifications : Introduce α-methyl groups or cyclic constraints to enhance metabolic stability (e.g., cyclopropane analogs). Data from homologs (e.g., 5-amino-4-(4-chlorophenyl)pentanoic acid) show that elongation at the carboxyl end reduces GABAB affinity but may introduce novel mechanisms .

Q. What experimental designs address low solubility in biological assays?

- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability.

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity.

- Micellar Encapsulation : Employ surfactants like Tween-80 for in vivo studies .

Key Methodological Notes

- Stereochemical Integrity : Use (S)-Boc-protected intermediates to prevent racemization during peptide coupling .

- Contradiction Analysis : When enantiomers show unexpected activity (e.g., (S)-forms inhibiting nNOS), validate via isotopic labeling or site-directed mutagenesis .

- Data Reproducibility : Cross-validate receptor binding assays with orthogonal techniques (e.g., fluorescence polarization vs. radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.